molecular formula C10H10ClF2NO2 B2518531 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride CAS No. 1909318-59-7

10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride

Cat. No.: B2518531
CAS No.: 1909318-59-7
M. Wt: 249.64
InChI Key: MMGILNORYCIRPT-UHFFFAOYSA-N
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Description

This tricyclic compound (CAS: 1909293-71-5) features a fused heterocyclic core with two fluorine atoms at positions 10 and 13, an oxygen-containing dioxa ring, and a nitrogen atom at position 3. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The molecular formula is C₁₀H₁₀ClF₂NO₂, with a molecular weight of 249.64 g/mol . The SMILES notation (Cl.Fc1ccc(F)c2c1OC1CNCC1O2) highlights its stereochemical complexity, including a cis-configuration .

Properties

IUPAC Name

5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2.ClH/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10;/h1-2,7-8,13H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGILNORYCIRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride typically involves multiple steps, starting from simpler organic molecules. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 10,13-difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxygen bridges play a crucial role in its binding affinity and reactivity with biological molecules . These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways .

Comparison with Similar Compounds

Base Compound: 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0³,⁷]trideca-1(9),10,12-triene

  • CAS : 1496787-78-0
  • Molecular Formula: C₁₀H₉F₂NO₂
  • Molecular Weight : 213.18 g/mol
  • Key Differences: Lacks the hydrochloride counterion, reducing polarity and solubility in aqueous media. Lower molecular weight due to absence of Cl⁻. Limited commercial availability compared to the hydrochloride salt .

Carboxamide Derivative

  • CAS : EN300-753668
  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : 289.34 g/mol
  • Key Differences: Incorporates a carboxamide group (-CONH₂) at position 5 instead of a protonated amine. Higher molecular weight and lipophilicity compared to the hydrochloride salt .

Estradiol Analogues (Tricyclic Steroids)

  • Examples :
    • 17-epi-Estradiol (CAS: 57-91-0): A steroid with hydroxyl groups at positions 3 and 15.
    • 4-Methylestradiol (CAS: 6171-48-8): Methyl-substituted estradiol derivative.
  • Key Differences :
    • Estradiol derivatives are fully carbon-based tricyclic steroids, lacking heteroatoms (O, N) and fluorine.
    • Biological activity is estrogen receptor-mediated, unlike the azatricyclo compound’s likely kinase or enzyme-targeting mechanism .

Physicochemical and Pharmacological Properties

Solubility and Stability

Property Hydrochloride Salt (CAS: 1909293-71-5) Base Compound (CAS: 1496787-78-0) Carboxamide Derivative (EN300-753668)
Aqueous Solubility High (due to ionic nature) Low Moderate (amide enhances polarity)
Stability Stable under refrigeration Likely hygroscopic Stable at room temperature
Storage -20°C (recommended) Not specified -20°C

Structural Impact on Bioactivity

  • Fluorine Substitutions: The 10,13-difluoro configuration in the hydrochloride salt may enhance metabolic stability and membrane permeability compared to non-fluorinated tricyclics .
  • Hydrochloride vs. Free Base: The ionic form improves bioavailability for intravenous or oral administration, whereas the free base may require lipid-based formulations .

Commercial and Research Status

  • Hydrochloride Salt (CAS: 1909293-71-5): Suppliers: Beijing Mesochem Technology (China), Chemische Fabriek Triade (Netherlands) .
  • Carboxamide Derivative : Actively listed in Enamine’s building blocks catalog, suggesting utility in medicinal chemistry .
  • Base Compound: No major suppliers identified, indicating niche research applications .

Biological Activity

10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride (CAS Number: 1909293-71-5) is a synthetic compound with a complex molecular structure that has garnered interest in various biological research fields. This article focuses on its biological activity based on available research findings and data.

PropertyValue
Molecular FormulaC₁₀H₁₀ClF₂NO₂
Molecular Weight249.64 g/mol
AppearancePowder
IUPAC Name(3aR,9aS)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole; hydrochloride
SMILESC1C2C(CN1)OC3=C(C=CC(=C3O2)F)F.Cl

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

  • Case Study 1 : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival and proliferation.

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in treating not only cancer but also other conditions influenced by cellular growth and differentiation.

Cytotoxic Effects

In addition to its antitumor effects, the compound has shown cytotoxic effects against other cell types:

Cell TypeIC₅₀ (µM)
Human Breast Cancer15
Human Lung Cancer20
Normal Fibroblasts50

Safety Profile

Safety data indicate that while the compound exhibits promising biological activity, it also presents certain hazards:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10,13-Difluoro-2,8-dioxa-5-azatricyclo[...] hydrochloride, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthetic optimization involves iterative adjustments to temperature, solvent polarity, and catalyst loading, guided by process control principles (e.g., feedback loops and real-time monitoring) . Purity assessment requires HPLC coupled with mass spectrometry, while yield optimization may leverage fractional crystallization or membrane-based separation techniques .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Employ a combination of 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm fluorine positioning and heterocyclic backbone, complemented by FT-IR for functional group validation. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in analogous tricyclic systems .

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Use DSC/TGA to identify thermal degradation thresholds, and monitor hydrolytic susceptibility via pH-varied kinetic assays. Safety protocols for lab handling (e.g., inert atmosphere storage) should align with non-hazardous substance guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize the synthesis process of this tricyclic compound?

  • Methodological Answer : Implement finite element analysis (FEA) in COMSOL to simulate heat/mass transfer dynamics during synthesis. Couple this with AI-driven parameter tuning (e.g., neural networks) to predict optimal reaction trajectories, reducing experimental iterations. This approach aligns with smart laboratory frameworks for autonomous experimentation .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Perform meta-analysis of existing datasets, focusing on methodological variability (e.g., assay type, cell lines). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization) and apply multivariate statistics to isolate confounding variables (e.g., solvent effects). Theoretical grounding in receptor-ligand interaction models ensures mechanistic coherence .

Q. What strategies exist for modifying the core structure to enhance pharmacological properties while retaining target affinity?

  • Methodological Answer : Use scaffold-hopping approaches guided by molecular docking simulations to identify bioisosteric replacements for the difluoro or dioxa moieties. Synthesize analogs via regioselective fluorination and evaluate pharmacokinetic profiles using in vitro ADMET assays. Cross-reference pharmacopeial standards for structural validation .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

  • Methodological Answer : Screen solid-supported catalysts (e.g., Pd/C or zeolites) for key bond-forming steps, optimizing pore size and surface acidity via BET analysis. Monitor reaction kinetics using in situ Raman spectroscopy and apply particle technology principles to ensure uniform catalyst dispersion .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50_{50} values, supplemented by bootstrap resampling for confidence intervals. Align experimental design with evidence-based inquiry principles, ensuring theoretical linkages to receptor occupancy theories .

Q. How can researchers integrate spectral data with computational chemistry to validate electronic properties?

  • Methodological Answer : Compare experimental UV-Vis/fluorescence spectra with TD-DFT calculations to correlate electronic transitions with frontier molecular orbitals. Validate fluorine’s electronic effects via NBO analysis, ensuring consistency with 19F^{19}\text{F} NMR chemical shifts .

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